molecular formula C12H10N2O3S B4179670 5-methyl-N-(2-nitrophenyl)-3-thiophenecarboxamide

5-methyl-N-(2-nitrophenyl)-3-thiophenecarboxamide

Cat. No. B4179670
M. Wt: 262.29 g/mol
InChI Key: MVXFVKDLDTUZND-UHFFFAOYSA-N
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Description

5-methyl-N-(2-nitrophenyl)-3-thiophenecarboxamide, also known as MNPTC, is a chemical compound with potential applications in scientific research. MNPTC is a member of the thiophene family of compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-nitrophenyl)-3-thiophenecarboxamide is not fully understood, but it is believed to involve the binding of the compound to the active site of the target enzyme, thereby inhibiting its activity. The exact binding mode and interactions between 5-methyl-N-(2-nitrophenyl)-3-thiophenecarboxamide and the enzyme are still under investigation.
Biochemical and Physiological Effects:
5-methyl-N-(2-nitrophenyl)-3-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects, depending on the target enzyme and the concentration of the compound used. For example, 5-methyl-N-(2-nitrophenyl)-3-thiophenecarboxamide has been found to increase the levels of acetylcholine in the brain, which is a neurotransmitter involved in cognitive function. 5-methyl-N-(2-nitrophenyl)-3-thiophenecarboxamide has also been shown to reduce intraocular pressure in the eye, which is a key factor in the development of glaucoma.

Advantages and Limitations for Lab Experiments

5-methyl-N-(2-nitrophenyl)-3-thiophenecarboxamide has several advantages for use in lab experiments, including its relatively simple synthesis and its ability to inhibit a variety of enzymes. However, 5-methyl-N-(2-nitrophenyl)-3-thiophenecarboxamide also has some limitations, such as its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on 5-methyl-N-(2-nitrophenyl)-3-thiophenecarboxamide. One area of interest is the development of 5-methyl-N-(2-nitrophenyl)-3-thiophenecarboxamide derivatives with improved solubility and selectivity for specific enzymes. Another area of interest is the investigation of the potential therapeutic applications of 5-methyl-N-(2-nitrophenyl)-3-thiophenecarboxamide in the treatment of diseases such as Alzheimer's, Parkinson's, and glaucoma. Finally, the mechanism of action of 5-methyl-N-(2-nitrophenyl)-3-thiophenecarboxamide and its interactions with target enzymes could be further explored using techniques such as X-ray crystallography and molecular modeling.

Scientific Research Applications

5-methyl-N-(2-nitrophenyl)-3-thiophenecarboxamide has been shown to have potential applications in scientific research, particularly in the field of drug discovery. 5-methyl-N-(2-nitrophenyl)-3-thiophenecarboxamide has been found to exhibit inhibitory activity against a variety of enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in a variety of physiological processes, and their inhibition has been shown to have therapeutic potential in the treatment of diseases such as Alzheimer's, Parkinson's, and glaucoma.

properties

IUPAC Name

5-methyl-N-(2-nitrophenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c1-8-6-9(7-18-8)12(15)13-10-4-2-3-5-11(10)14(16)17/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXFVKDLDTUZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823798
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-methyl-N-(2-nitrophenyl)thiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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